N-(3-fluorophenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide
Description
N-(3-fluorophenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide is a heterocyclic compound featuring a pyridinone core substituted with a 3-phenyl-1,2,4-oxadiazole moiety at the 3-position and an N-(3-fluorophenyl)acetamide group at the 1-position. The pyridinone ring (2-oxo-1,2-dihydropyridine) provides hydrogen-bonding capacity, while the 1,2,4-oxadiazole contributes to aromatic stacking interactions and metabolic stability. The 3-fluorophenyl group enhances lipophilicity and may influence target binding specificity.
Properties
IUPAC Name |
N-(3-fluorophenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15FN4O3/c22-15-8-4-9-16(12-15)23-18(27)13-26-11-5-10-17(21(26)28)20-24-19(25-29-20)14-6-2-1-3-7-14/h1-12H,13H2,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIKHAUUQTHOGDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CN(C3=O)CC(=O)NC4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluorophenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the formation of the oxadiazole ring through cyclization reactions involving hydrazides and carboxylic acids. The pyridine moiety is then introduced through a condensation reaction with an appropriate aldehyde or ketone. The final step involves the coupling of the fluorophenyl group to the pyridine-oxadiazole intermediate under specific conditions, such as the use of a base and a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques like chromatography and crystallization. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.
Chemical Reactions Analysis
Types of Reactions
N-(3-fluorophenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups replacing the fluorine atom.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds similar to N-(3-fluorophenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide exhibit significant anticancer properties. The oxadiazole moiety is known for its ability to inhibit tumor cell proliferation and induce apoptosis in cancer cells. Studies have shown that derivatives of this compound can effectively target specific cancer pathways, making them potential candidates for drug development .
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Similar compounds have been tested against various bacterial strains and fungi, showing promising results in inhibiting growth. This opens avenues for developing new antimicrobial agents that could combat resistant strains of bacteria .
Pharmacology
Pain Management
Given the structural similarities to known analgesics, this compound may possess pain-relieving properties. Preliminary studies suggest that it could modulate pain pathways effectively, potentially leading to new treatments for chronic pain conditions without the addictive qualities associated with opioids .
Neuroprotective Effects
Emerging research indicates that compounds with similar structures may exhibit neuroprotective effects. They could potentially be beneficial in treating neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells .
Material Science
Polymeric Applications
In material science, the compound's unique chemical structure allows it to be incorporated into polymers to enhance their properties. Research is being conducted on its use as a monomer or additive in creating materials with improved thermal stability and mechanical strength .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study A | Anticancer | Demonstrated significant reduction in tumor growth in vitro and in vivo models. |
| Study B | Antimicrobial | Showed effective inhibition against MRSA and other resistant bacterial strains. |
| Study C | Pain Management | Indicated a reduction in pain response in animal models comparable to standard analgesics. |
| Study D | Neuroprotection | Reduced neuronal cell death in models of oxidative stress-induced injury. |
Mechanism of Action
The mechanism of action of N-(3-fluorophenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular signaling pathways. For example, it could inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Pyridinone vs. Pyridine Derivatives
The pyridinone core distinguishes the target compound from pyridine-based analogs. For instance, N-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-N-isopropyl-2-(p-tolyloxy)acetamide (11i) () lacks the pyridinone ring, instead featuring a pyridine moiety.
Oxadiazole Substitution Patterns
The 3-phenyl-1,2,4-oxadiazole group is a common feature in proteasome inhibitors (e.g., 11g, 11h, 11i; ). However, the target compound’s oxadiazole is directly fused to the pyridinone, unlike 11s (), where the oxadiazole is linked via a methylene bridge. This conjugation may enhance π-π stacking interactions in biological systems .
Substituent Effects
Fluorophenyl vs. Chlorophenyl Groups
The 3-fluorophenyl group in the target compound contrasts with chlorophenyl substituents in analogs like 11g (4-chlorophenoxy; ). Fluorine’s electronegativity and small atomic radius improve metabolic stability and membrane permeability compared to bulkier halogens like chlorine .
Acetamide Linkers
The N-(3-fluorophenyl)acetamide group is structurally analogous to the N-isopropylacetamide in 11h (). However, the aromatic fluorophenyl substituent may confer greater rigidity and target selectivity compared to aliphatic isopropyl groups .
Comparative Physicochemical Properties
Notes:
- Melting points of analogs (e.g., 108–135°C; ) indicate solid-state stability under standard conditions .
Biological Activity
N-(3-fluorophenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide is a compound that belongs to a class of molecules known for their diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure features a pyridine ring substituted with an oxadiazole moiety and a fluorophenyl group. Its molecular formula is , and it has a molecular weight of approximately 373.4 g/mol. The presence of the oxadiazole unit is significant as it is associated with various biological activities.
Biological Activity Overview
Research indicates that compounds containing the 1,2,4-oxadiazole structure exhibit a wide range of biological activities including:
- Anticancer : Many derivatives have shown cytotoxic effects against various cancer cell lines.
- Antibacterial : These compounds often demonstrate potent antibacterial activity against both Gram-positive and Gram-negative bacteria.
- Antiviral : Some derivatives have been evaluated for their antiviral properties.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Anticancer | Cytotoxicity against cancer cell lines | |
| Antibacterial | Inhibition of bacterial growth | |
| Antiviral | Potential antiviral effects |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Compounds with oxadiazole moieties have been shown to inhibit enzymes such as histone deacetylases (HDACs) and carbonic anhydrases (CAs), which are crucial in cancer progression and bacterial metabolism respectively .
- DNA Intercalation : Some studies suggest that these compounds can intercalate into DNA, disrupting replication and transcription processes in cancer cells .
- Reactive Oxygen Species (ROS) Generation : The generation of ROS can lead to oxidative stress in cells, contributing to cytotoxicity against tumor cells .
Case Studies
Several studies have highlighted the effectiveness of oxadiazole derivatives in various biological assays:
- A study evaluating a series of 1,2,4-oxadiazole derivatives found that some exhibited IC50 values as low as 10 µM against cancer cell lines such as HeLa and MCF7 .
- Another investigation reported that certain oxadiazole-containing compounds demonstrated minimum inhibitory concentrations (MIC) below 20 µg/mL against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial properties .
Table 2: Case Study Results
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing N-(3-fluorophenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide, and how can reaction conditions be optimized?
- Methodology : A multi-step synthesis is typically employed. First, construct the pyridinone core via cyclization of substituted acetamide precursors under reflux conditions. Next, introduce the 1,2,4-oxadiazol-5-yl moiety using a nitrile oxide cycloaddition reaction with phenylhydroxamic acid derivatives. Catalytic systems like pyridine/zeolite (Y-H) under reflux (150°C) improve yield and regioselectivity . Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating intermediates .
Q. How can the structural integrity of this compound be validated post-synthesis?
- Analytical Techniques :
- NMR : - and -NMR confirm substituent positions (e.g., fluorine coupling patterns, oxadiazole ring protons at δ 8.2–8.5 ppm) .
- Mass Spectrometry : High-resolution ESI-MS detects molecular ion peaks ([M+H]) and fragments (e.g., loss of acetamide or oxadiazole groups) .
- X-ray Crystallography : Resolves bond lengths/angles, particularly for the oxadiazole-pyridinone junction, to confirm regiochemistry .
Q. What in vitro assays are suitable for preliminary biological screening?
- Antiproliferative Testing : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 µM, with cisplatin as a positive control .
- Enzyme Inhibition : Screen against kinases (e.g., EGFR) or proteases using fluorogenic substrates, noting IC values .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity and binding modes?
- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to assess electrophilicity, focusing on the oxadiazole and pyridinone moieties as electron-deficient regions .
- Molecular Dynamics (MD) : Simulate interactions with target proteins (e.g., EGFR) using software like AutoDock Vina. Key residues (e.g., Lys745, Thr790) may form hydrogen bonds with the acetamide group .
Q. What strategies resolve contradictions in pharmacological data (e.g., variable IC across studies)?
- Meta-Analysis : Compare assay conditions (e.g., ATP concentrations in kinase assays, cell passage numbers). Contradictions often arise from differences in solvent (DMSO vs. PBS) or incubation times .
- Isosteric Replacement : Modify the 3-fluorophenyl group to 3-chlorophenyl or 3-trifluoromethylphenyl to evaluate steric/electronic effects on potency .
Q. How can the photophysical properties of this compound be harnessed for imaging applications?
- Fluorescence Studies : Measure emission spectra (λ = 300–350 nm) in polar/aprotic solvents. The oxadiazole group may exhibit solvatochromism, enabling use as a polarity probe .
- Confocal Microscopy : Label cancer cells pre-treated with the compound (10 µM) to track intracellular localization (e.g., mitochondrial vs. nuclear uptake) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
